Introduction: The Azetidine Scaffold in Modern Drug Discovery
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to N-BOC-3-(Propoxymethyl)azetidine for Advanced Chemical Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged" scaffolds in medicinal chemistry.[1] Their significance stems from a unique balance of properties conferred by their inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain is intermediate between the highly reactive aziridines and the more stable, unreactive pyrrolidines.[1] This characteristic makes the azetidine ring stable enough for convenient handling while remaining susceptible to specific ring-opening reactions under controlled conditions, providing unique synthetic pathways.[1] Furthermore, the compact, rigid, and three-dimensional nature of the azetidine core makes it an attractive bioisostere for other common rings and a valuable building block for introducing novel physicochemical properties into drug candidates.
This guide focuses on N-BOC-3-(Propoxymethyl)azetidine , a functionalized derivative designed for seamless integration into complex synthetic workflows. The presence of the tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom ensures stability and predictable reactivity, while the 3-(propoxymethyl) substituent offers a handle for modulating properties like lipophilicity and metabolic stability. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing core chemical properties, synthetic insights, and practical application protocols.
Physicochemical and Structural Properties
N-BOC-3-(Propoxymethyl)azetidine is a synthetically useful building block whose identity is defined by its specific molecular structure and associated properties.
Core Data
Key identifying information for N-BOC-3-(Propoxymethyl)azetidine is summarized in the table below.
| Property | Value | Source |
| Chemical Name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | N/A |
| CAS Number | 1373233-10-3 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| MDL Number | MFCD22192547 | [2] |
| SMILES | CCCOCC1CN(C(OC(C)(C)C)=O)C1 | [2] |
Chemical Structure
The structure features a central azetidine ring, a BOC-protected nitrogen, and a propoxymethyl ether substituent at the C3 position.
Caption: Chemical structure of N-BOC-3-(Propoxymethyl)azetidine.
Synthesis and Reactivity
The utility of N-BOC-3-(Propoxymethyl)azetidine lies in its predictable synthesis and subsequent reactivity, primarily centered around the deprotection of the nitrogen atom.
Proposed Synthetic Protocol
A robust and scalable synthesis can be achieved via a Williamson ether synthesis, starting from the commercially available N-BOC-3-(hydroxymethyl)azetidine. This method is predicated on the deprotonation of the primary alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkylating agent.
Caption: Proposed synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine.
Experimental Protocol: Synthesis of N-BOC-3-(Propoxymethyl)azetidine
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-3-(hydroxymethyl)azetidine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Causality: The generated alkoxide acts as a nucleophile, displacing the bromide ion from 1-bromopropane in a classic Sₙ2 reaction to form the desired ether linkage. An excess of the alkylating agent ensures complete conversion.
-
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Core Reactivity: The N-BOC Protecting Group
The primary synthetic application of this molecule involves the removal of the BOC group to unmask the azetidine nitrogen, making it available for subsequent coupling reactions.[3] This deprotection is typically achieved under acidic conditions.
Caption: N-BOC deprotection to yield the free secondary amine.
Experimental Protocol: N-BOC Deprotection
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Reaction Setup: Dissolve N-BOC-3-(Propoxymethyl)azetidine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
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Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
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Causality: TFA is a strong acid that protonates the carbonyl oxygen of the BOC group, initiating its fragmentation into carbon dioxide, the stable tert-butyl cation (which is trapped or evolves as isobutylene), and the desired free amine (as its trifluoroacetate salt).
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-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
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Workup: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to yield the free amine.
Anticipated Spectroscopic Profile
While an experimental spectrum is definitive, the ¹H and ¹³C NMR spectra of N-BOC-3-(Propoxymethyl)azetidine can be confidently predicted based on its structure and established chemical shift principles.[4]
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¹H NMR:
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~1.45 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the BOC protector.[4]
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~0.90 ppm (t, 3H): A triplet for the terminal methyl group of the propyl chain.
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~1.55 ppm (sextet, 2H): A multiplet for the central methylene group (-CH₂-) of the propyl chain.
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~3.40 ppm (t, 2H): A triplet for the methylene group of the propyl chain attached to the ether oxygen (-O-CH₂-).
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~3.50-4.10 ppm (m, 7H): A complex region of overlapping multiplets corresponding to the seven protons on and attached to the azetidine ring (2x CH₂ on the ring, 1x CH on the ring, and the CH₂ of the propoxymethyl linker).
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-
¹³C NMR:
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~179 ppm: Carbonyl carbon of the BOC group.
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~80 ppm: Quaternary carbon of the BOC group.
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~28 ppm: Methyl carbons of the BOC group.
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~70-75 ppm: Carbons of the propoxy and linker methylene groups attached to oxygen.
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~50-60 ppm: Methylene carbons of the azetidine ring.
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~30-35 ppm: Methine carbon of the azetidine ring.
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~10-25 ppm: Carbons of the propyl chain.
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Applications in Medicinal Chemistry and Drug Development
N-BOC-3-(Propoxymethyl)azetidine is not an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex molecules. Its value is realized after the BOC deprotection.
-
Scaffold Decoration: The liberated secondary amine is a potent nucleophile, ideal for participating in a wide range of reactions including amide bond couplings, reductive aminations, and SₙAr reactions. This allows for the systematic exploration of chemical space around the azetidine core.
-
PROTAC Linkers: Small, rigid scaffolds like azetidine are increasingly used in the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[5] This compound provides a pre-functionalized azetidine ready for incorporation into such linkers.
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Bioisosteric Replacement: The 3-substituted azetidine motif can serve as a bioisostere for other saturated heterocycles like piperidine or pyrrolidine, offering a different vector for substituents and potentially improving properties such as solubility, metabolic stability, or target engagement.
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Fragment-Based Drug Discovery (FBDD): The deprotected core, 3-(propoxymethyl)azetidine, represents a valuable fragment for screening against biological targets. The propoxy group provides a balance of lipophilicity and hydrogen bond accepting capability.
The incorporation of azetidines has been a successful strategy in developing drugs for a range of therapeutic areas, including antimalarials and kinase inhibitors.[1][6]
Safety and Handling
No specific safety data sheet is available for N-BOC-3-(Propoxymethyl)azetidine. However, based on data for structurally related compounds such as 1-BOC-azetidine-3-carboxylic acid and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, the following precautions are advised.[7][8]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.[7]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as the latter will cleave the BOC group.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Hazards: Assumed to be a potential irritant to the skin, eyes, and respiratory tract based on GHS classifications for similar molecules.[8] Avoid ingestion and inhalation.[7]
Conclusion
N-BOC-3-(Propoxymethyl)azetidine is a highly valuable, specialized chemical building block for advanced organic synthesis and drug discovery. Its key attributes—a stable, protected nitrogen and a modulatory ether side chain on a strained azetidine core—provide chemists with a reliable tool for introducing this privileged scaffold into novel molecular architectures. The straightforward and predictable nature of its synthesis and deprotection reactions ensures its seamless integration into multi-step synthetic campaigns, empowering the development of next-generation therapeutics.
References
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Singh, G. S., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]
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Angene. (n.d.). N-BOC-3-(Propoxymethyl)azetidine. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
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Leonori, D. et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]
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Britton, J. et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
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Hameed, A. et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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